Lidocaine hydrochloride

Übersicht

Beschreibung

Lidocaine Hydrochloride is the hydrochloride salt form of lidocaine, an aminoethylamide and a prototypical member of the amide class anesthetics. Lidocaine interacts with voltage-gated Na+ channels in the nerve cell membrane and blocks the transient increase in permeability of excitable membranes to Na+. This prevents the generation and conduction of nerve impulses and produces a reversible loss of sensation. This compound also exhibits class IB antiarrhythmic effects. The agent decreases the flow of sodium ions into myocardial tissue, especially on the Purkinje network, during phase 0 of the action potential, thereby decreasing depolarization, automaticity and excitability.

A local anesthetic and cardiac depressant used as an antiarrhythmia agent. Its actions are more intense and its effects more prolonged than those of PROCAINE but its duration of action is shorter than that of BUPIVACAINE or PRILOCAINE.

Wirkmechanismus

Target of Action

Lidocaine hydrochloride primarily targets voltage-gated sodium channels (VGSCs) . These channels play a crucial role in the initiation and conduction of electrical impulses in neurons, which are essential for the transmission of pain signals .

Mode of Action

This compound acts by blocking the sodium channels . This blockade prevents the generation and transmission of nerve impulses, thereby producing the desired local anesthesia effect . By inhibiting these channels, this compound makes the neurons transiently incapable of signaling the brain regarding sensations .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the sodium ion transport pathway . By blocking sodium channels, this compound inhibits the influx of sodium ions, which are necessary for the propagation of action potentials in neurons . This results in a decrease in neuronal excitability, leading to a numbing effect in the area where the drug is applied .

Pharmacokinetics

This compound is completely absorbed following parenteral administration . Its rate of absorption depends on its lipid solubility and the presence or absence of a vasoconstrictor agent . The elimination half-life of this compound following an intravenous bolus injection is typically 1.5 to 2.0 hours . Any condition that affects liver function may alter this compound kinetics .

Result of Action

At the molecular level, this compound increases the bulk lateral and rotational mobility of neuronal and model membrane lipid bilayers . At the cellular level, it can block or decrease muscle contractility, resulting in effects like vasodilation, hypotension, and irregular heart rate . It also suppresses ectopic discharges, inflammation, and modulates inhibitory and excitatory neurotransmission .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio is 6.5 x 10-2, which means that the use of lidocaine is predicted to present an insignificant risk to the environment . Additionally, any condition that affects liver function may alter this compound kinetics .

Biochemische Analyse

Biochemical Properties

Lidocaine hydrochloride exerts its numbing effect by blocking sodium channels in neurons . This prevents the neurons from signaling the brain about sensations, effectively numbing the area where this compound is applied . In the process, it can also block or decrease muscle contractility, leading to effects like vasodilation, hypotension, and irregular heart rate .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. For instance, it can suppress the secretion of matrix metalloproteinase-9 (MMP-9), a key enzyme involved in cancer cell invasion, indicating its potential role in preventing cancer invasion and metastasis .

Molecular Mechanism

The molecular mechanism of action of this compound involves the blocking of sodium channels in neurons . By inhibiting these ionic fluxes, this compound prevents the initiation and conduction of nerve impulses, thereby causing a local anesthetic effect .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For instance, after the removal of the residual anesthetic cream, there is a vascular biphasic response with initial transient blanching which reaches a peak at 4.5 hours and later more persisting period erythema .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. High doses can cause central nervous system effects such as tremors, twitches, and seizures, as well as vomiting . In horses, lidocaine can produce cardiac arrhythmia .

Metabolic Pathways

This compound is primarily metabolized in the liver through N-dealkylation, mainly by CYP3A4 . This process produces the pharmacologically active metabolite, monoethylglycinexylidide (MEGX), and then subsequently to glycinexylidide (GX), 2,6-xylidine, and N-ethylglycine (EG), among others .

Transport and Distribution

The concentration of this compound in the blood is affected by its rate of absorption from the site of injection, the rate of tissue distribution, and the rate of metabolism and excretion .

Biologische Aktivität

Lidocaine hydrochloride is a widely used local anesthetic that exhibits various biological activities beyond its primary role in pain management. This article provides an in-depth analysis of its biological activity, including its pharmacokinetics, antimicrobial properties, and antioxidant effects, supported by data tables and relevant case studies.

Pharmacokinetics

This compound is absorbed rapidly when administered via different routes, with significant implications for its therapeutic application.

- Absorption : Following intravenous administration, plasma concentrations peak at approximately 15 minutes, with a half-life of about 0.86 hours . In oral administration studies involving healthy volunteers, around 84% of the administered dose was recovered as metabolites in urine within 24 hours .

- Metabolism : The liver plays a crucial role in the metabolism of lidocaine, primarily through cytochrome P450 enzymes. Studies have identified CYP2B1 and CYP2C11 as key isozymes responsible for the N-deethylation of lidocaine to monoethylglycinexylidide .

| Route of Administration | Peak Time | Half-Life | % Metabolites in Urine (24h) |

|---|---|---|---|

| Intravenous | 15 min | 0.86 hrs | - |

| Oral | - | - | 84% |

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties against both gram-positive and gram-negative bacteria.

- A study found that lidocaine exhibited antibacterial activity and could enhance the sensitivity of certain bacterial strains to antibiotics like novobiocin and nalidixic acid when used in subinhibitory concentrations .

- The mechanism appears to involve depolarization of the cytoplasmic membrane, which precedes permeabilization of the outer membrane in gram-negative bacteria .

Antioxidant Activity

Recent research has highlighted lidocaine's potential as an antioxidant:

- Scavenging Activity : Lidocaine has shown free radical scavenging activity in aqueous environments, outperforming other local anesthetics like bupivacaine and ropivacaine . In various assays (ABTS, DPPH, FRAP), lidocaine demonstrated significant antioxidant capacity.

- Mechanism : The predominant mechanism appears to involve hydrogen atom transfer from lidocaine to free radicals, particularly effective at lower concentrations .

| Local Anesthetic | IC50 (μg/mL) | Relative Activity |

|---|---|---|

| Lidocaine | 50 | Highest |

| Bupivacaine | - | Moderate |

| Ropivacaine | - | Lower |

Case Studies

- Cancer Pain Management : A systematic review indicated that subcutaneous infusion of this compound could effectively manage cancer-related pain, showing promising results in reducing pain scores in patients .

- Myocardial Infarction : Clinical trials have explored the use of prophylactic lidocaine in patients experiencing myocardial infarction. Results indicated that lidocaine could potentially reduce arrhythmias during acute myocardial events .

Wissenschaftliche Forschungsanwendungen

Local Anesthesia

Mechanism of Action : Lidocaine functions as a sodium channel blocker, inhibiting the influx of sodium ions in nerve fibers, which prevents the generation and conduction of nerve impulses. This action makes it effective for local anesthesia during surgical procedures.

Clinical Applications :

- Dental Procedures : Lidocaine is commonly used for local anesthesia in dental surgeries, providing effective pain relief during tooth extractions and other dental interventions .

- Minor Surgical Procedures : It is utilized in various minor surgical procedures, including skin biopsies and suturing wounds.

Transdermal Drug Delivery Systems

Recent advancements have focused on enhancing lidocaine's delivery through transdermal systems, improving its efficacy and patient compliance.

Liposome Formulations : Research indicates that liposomal formulations of lidocaine provide prolonged analgesic effects. A study demonstrated that lidocaine-liposome combinations showed significant anesthetic effects compared to traditional formulations .

| Formulation | Anesthetic Effect | Statistical Significance |

|---|---|---|

| Lidocaine 2% | Moderate | p > 0.05 |

| Lidocaine + Liposomes | High | p ≤ 0.001 |

Microneedle Technology

Microneedles have emerged as a novel approach for delivering lidocaine for ocular applications. This method allows for sustained drug release and minimizes discomfort associated with traditional injections.

Research Findings : A study highlighted that microneedles could sustain the release of lidocaine for up to 9 hours, providing an innovative solution for ocular drug delivery systems .

Iontophoresis

Iontophoresis is another technique being explored to enhance the transdermal delivery of lidocaine. This method uses electrical currents to facilitate the movement of lidocaine ions through the skin, potentially increasing its absorption and effectiveness.

| Technique | Delivery Efficiency | Clinical Relevance |

|---|---|---|

| Traditional Injection | Low | Standard practice |

| Iontophoresis | High | Increased patient comfort |

Cardiac Applications

Lidocaine is classified as a Class Ib antiarrhythmic agent and is used in managing ventricular tachyarrhythmias, particularly during cardiac surgery.

Clinical Use Cases :

- Post-Surgery Management : Lidocaine is administered intravenously to mitigate arrhythmias following cardiac surgeries .

- Emergency Settings : It is also used in emergency medicine for acute ventricular dysrhythmias.

Case Study 1: Dental Anesthesia

A clinical trial involving patients undergoing dental extractions demonstrated that lidocaine gel administered into the periodontal pocket provided equivalent anesthesia compared to traditional injection methods, highlighting its efficacy and patient preference .

Case Study 2: Ocular Application

In a pilot study utilizing microneedle technology for ocular lidocaine delivery, patients reported significant pain relief from conditions like glaucoma after administration via microneedles, with minimal side effects observed over a follow-up period of six months .

Analyse Chemischer Reaktionen

Acid-Induced Degradation Reactions

Lidocaine hydrochloride undergoes hydrolysis under acidic conditions, leading to cleavage of its amide bond. Key findings include:

- Reflux with HCl : Heating with concentrated HCl at reflux produces 2,6-dimethylaniline and 2-(diethylamino)acetic acid via amide bond cleavage (Fig. 1) .

- Trifluoroacetic Acid (TFA) : Reaction with TFA yields similar decomposition products, confirmed by ¹H-NMR and ¹³C-NMR spectroscopy .

Table 1: Acidic Degradation Products of this compound

| Condition | Products Formed | Key Spectral Data (δ, ppm) |

|---|---|---|

| 35% HCl, reflux | 2,6-dimethylaniline | ¹H-NMR: 2.10 (s, 6H), 7.25–6.92 (m) |

| TFA, reflux | 2-(diethylamino)acetic acid | ¹H-NMR: 1.25 (t, 6H), 3.23 (q, 4H) |

Oxidative Degradation Pathways

This compound reacts with oxidizing agents, though degradation products vary by conditions:

- Hydrogen Peroxide (H₂O₂) : Forms N-oxide derivatives, evidenced by minor shifts in NMR spectra (e.g., δ=1.21 ppm for methyl groups) . No significant decomposition occurs within 72 hours.

- Sodium Hypochlorite (NaOCl) : Generates 2,6-xylidine , a toxic aromatic amine, via hypochlorous acid-mediated cleavage .

Table 2: Oxidative Reaction Outcomes

| Oxidizing Agent | Product | Toxicity Profile |

|---|---|---|

| H₂O₂ (35%) | N-oxide derivatives | Non-toxic (inert metabolites) |

| NaOCl | 2,6-xylidine | Carcinogenic, mutagenic |

Metabolic Biotransformation

Hepatic metabolism dominates this compound’s pharmacokinetics, mediated by CYP3A4:

- N-Dealkylation : Generates monoethylglycinexylidide (MEGX) and glycinexylidide, both less potent than the parent compound .

- Ring Hydroxylation : Yields 4-hydroxy-2,6-dimethylaniline, excreted as a glucuronide conjugate (90% urinary excretion) .

Table 3: Key Metabolic Pathways and Metabolites

| Pathway | Metabolite | Bioactivity |

|---|---|---|

| Oxidative N-dealkylation | MEGX | Weak sodium channel blocker |

| Ring hydroxylation | 4-hydroxy-2,6-dimethylaniline | Inactive (conjugated) |

Stability Under Thermal and Photolytic Conditions

Forced degradation studies reveal:

- Dry Heat (100°C) : No degradation products detected after 72 hours .

- UV Light (365 nm) : No photolytic decomposition observed, even with sensitizers like p-hydroquinone .

Interaction with Pharmaceutical Excipients

- Edetate (EDTA) and Chlorhexidine (CHX) : No precipitate formation observed, confirming compatibility .

- Adrenaline : Stabilizes this compound in solution without altering degradation kinetics .

Analytical Methods for Degradation Monitoring

- GC-FID : Validated for quantifying this compound in formulations (linear range: 0.1–5.0 μg/mL; RSD <3%) .

- NMR Spectroscopy : Detects structural changes in degradation products (e.g., N-oxide formation) .

Key Mechanistic Insights

Eigenschaften

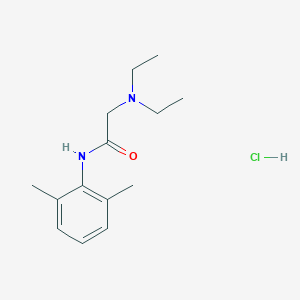

IUPAC Name |

2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O.ClH/c1-5-16(6-2)10-13(17)15-14-11(3)8-7-9-12(14)4;/h7-9H,5-6,10H2,1-4H3,(H,15,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYBQHJMYDGVZRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(=O)NC1=C(C=CC=C1C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

137-58-6 (Parent) | |

| Record name | Lidocaine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000073789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4058782 | |

| Record name | Acetamide, 2-(diethylamino)-N-(2,6-dimethylphenyl)-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Acetamide, 2-(diethylamino)-N-(2,6-dimethylphenyl)-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

73-78-9 | |

| Record name | Lidocaine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lidocaine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000073789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lidocaine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757420 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, 2-(diethylamino)-N-(2,6-dimethylphenyl)-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetamide, 2-(diethylamino)-N-(2,6-dimethylphenyl)-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lidocaine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.731 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LIDOCAINE HYDROCHLORIDE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EC2CNF7XFP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.